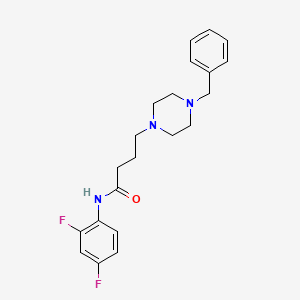
2-(2-Bromoethyl)oxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)oxepine is a chemical compound that belongs to the oxepine family, characterized by a seven-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a bromoethyl group attached to the oxepine ring. The molecular formula of this compound is C8H9BrO, and it has a molecular weight of 201.06 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)oxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1-(benzyl-, oxyaryl-, thioaryl-, and silaaryl)-2-ethynylbenzenes under Brønsted acid or Au(I)-catalysis . The reaction conditions favor the formation of the oxepine ring through regioselective protonation of the alkyne, generating a stable vinyl carbocation intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using similar catalytic processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions: 2-(2-Bromoethyl)oxepine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxepine ring can undergo oxidation to form oxepin oxides or reduction to form dihydrooxepines.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxepines can be formed.
Oxidation Products: Oxepin oxides are the primary products.
Reduction Products: Dihydrooxepines are typically formed.
科学的研究の応用
2-(2-Bromoethyl)oxepine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and polycyclic aromatic hydrocarbons.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving oxepine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals
作用機序
The mechanism of action of 2-(2-Bromoethyl)oxepine involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxepine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
類似化合物との比較
Oxepin: A parent compound with a similar seven-membered ring structure but without the bromoethyl group.
Cyclohexene Oxide: A six-membered ring analog with an oxygen atom, differing in ring size and reactivity.
Dibenzo[b,f]oxepine: A more complex derivative with additional benzene rings, used in medicinal chemistry for its biological activities.
Uniqueness: 2-(2-Bromoethyl)oxepine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various research applications.
特性
CAS番号 |
832110-93-7 |
|---|---|
分子式 |
C8H9BrO |
分子量 |
201.06 g/mol |
IUPAC名 |
2-(2-bromoethyl)oxepine |
InChI |
InChI=1S/C8H9BrO/c9-6-5-8-4-2-1-3-7-10-8/h1-4,7H,5-6H2 |
InChIキー |
URWRICYJAVWLLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(OC=C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
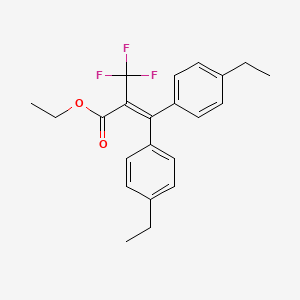

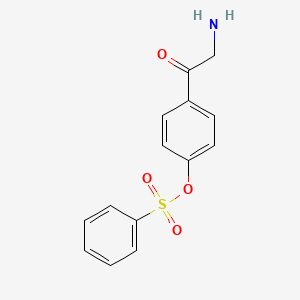
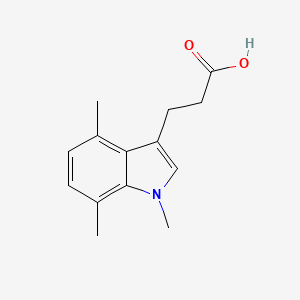
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)


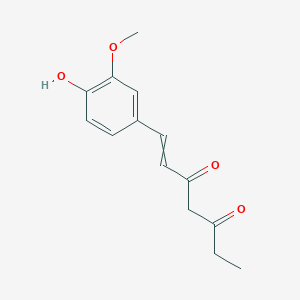
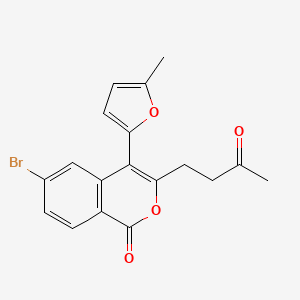
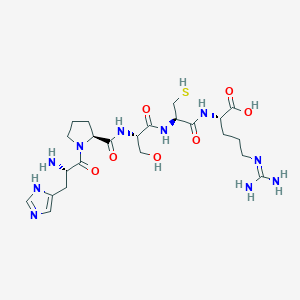
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
